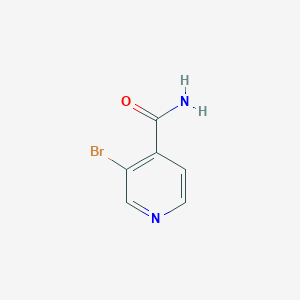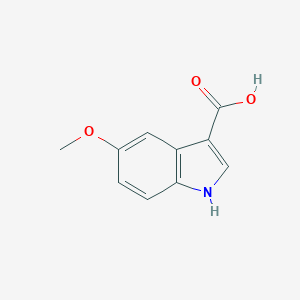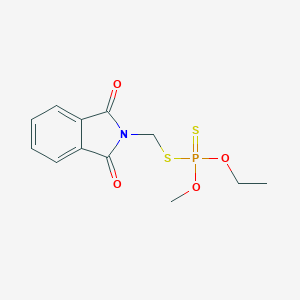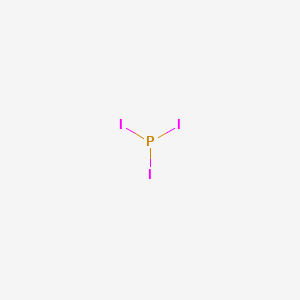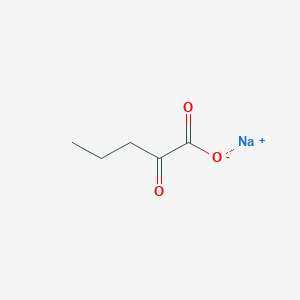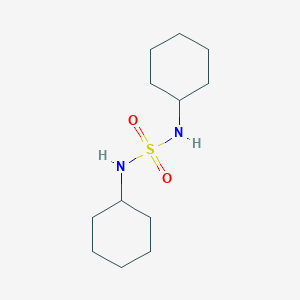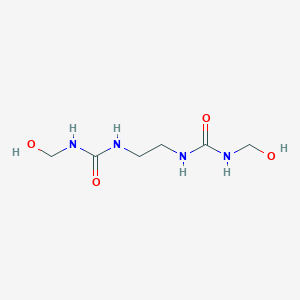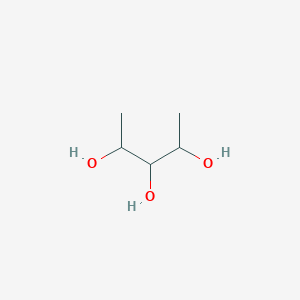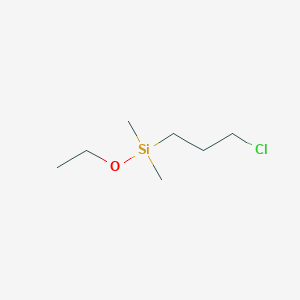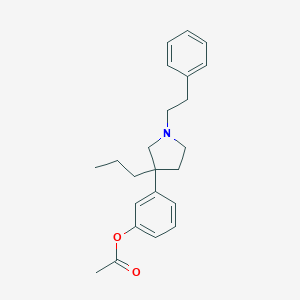
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate, commonly known as PPA, is a synthetic compound that belongs to the class of phenylethanolamines. PPA is a psychoactive substance that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of PPA.
Biochemische Und Physiologische Effekte
PPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. PPA has also been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance.
Vorteile Und Einschränkungen Für Laborexperimente
PPA has several advantages as a research tool. It is a potent psychoactive compound that produces reliable and consistent effects, making it a valuable tool for studying the mechanisms of various biological processes. However, PPA also has several limitations as a research tool. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, PPA is a controlled substance, and its use in research is subject to strict regulations and guidelines.
Zukünftige Richtungen
There are several potential future directions for research on PPA. One area of research could focus on the long-term effects of PPA on the body. Another area of research could focus on the potential use of PPA in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of PPA and its effects on the central nervous system.
Synthesemethoden
PPA is synthesized by the reaction of 3-(4-hydroxyphenyl)propionic acid with 3-propylpyrrolidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain PPA in its pure form.
Wissenschaftliche Forschungsanwendungen
PPA has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. PPA has been used in research to study the effects of neurotransmitters, such as dopamine and norepinephrine, on the central nervous system. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Eigenschaften
CAS-Nummer |
13712-53-3 |
|---|---|
Produktname |
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate |
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
[3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(21-10-7-11-22(17-21)26-19(2)25)14-16-24(18-23)15-12-20-8-5-4-6-9-20/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI-Schlüssel |
XMHWCXKJOKIDRC-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
Kanonische SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
Synonyme |
Acetic acid 3-(1-phenethyl-3-propyl-3-pyrrolidinyl)phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




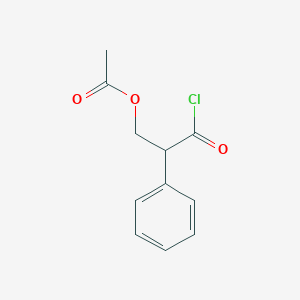
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
